REACTION_CXSMILES
|
[CH3:1][C:2](=[CH:4][C:5](=[O:10])[C:6]([CH3:9])(O)C)[CH3:3].[CH:11](C=C1CC[C@H]2[C@H]3[C@H](CC[C@]12C)[C@]1(C)C(C[C@@H](O)CC1)=CC3)=O.C(C=C1CC[C@H]2[C@H]3[C@H](CC[C@]12C)C1CCC(=O)CC=1CC3)=O.CCC1C[C@@H]2[C@H](CC[C@@H]3[C@@H]4C(=CC(=O)CC4)CC[C@H]32)C1=CC=O>>[CH3:3][C:2](=[CH:4][C:5](=[O:10])[CH2:6][CH2:9][CH3:11])[CH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)=CC(C(C)(O)C)=O
|
Name
|
17-(formylmethylene)-androst-5-en-3 β -ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=C1[C@]2(C)[C@@H](CC1)[C@@H]1CC=C3C[C@H](CC[C@]3(C)[C@H]1CC2)O
|
Name
|
17-(formylmethylene)-estr-5(10)-en-3-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=C1[C@]2(C)[C@@H](CC1)[C@@H]1CCC=3CC(CCC3[C@H]1CC2)=O
|
Name
|
β-ethyl-17-(formylmethylene)-gon-4-en-3-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC1C([C@H]2CC[C@H]3[C@@H](CCC4=CC(CC[C@H]34)=O)[C@@H]2C1)=CC=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC(C)=CC(CCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |